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Introduction

The RAS/RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated
protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and
survival.[1][2] Dysregulation of this pathway, frequently driven by mutations in genes such as
BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[3][4][5] While
inhibitors targeting upstream components like BRAF and MEK have achieved clinical success,
the development of resistance, often through reactivation of ERK signaling, remains a
significant challenge.[1][6] Targeting the most distal kinase in the cascade, Extracellular signal-
regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome
both intrinsic and acquired resistance to upstream inhibitors.[1][6]

This technical guide details the discovery and development of ASNOO7 (also known as ERAS-
007), a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[7]
[8][9] ASNOO7 has demonstrated significant anti-tumor activity in preclinical models and has
shown encouraging signs of clinical activity in early-phase trials, particularly in tumors
harboring RAS or RAF mutations.[1][3]
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Discovery of ASN007

The development of ASNOO7 originated from an imidazole carboxamide scaffold.[1] A
systematic structure-activity relationship (SAR) based approach, involving the synthesis and
evaluation of over 600 compounds, was employed to optimize potency, selectivity, and
pharmacokinetic properties.[1][10] This extensive effort led to the identification of ASN0OO7,
chemically known as N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-
2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide.[1][2]

Chemical Structure

e |[UPAC Name: N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-
ylamino)pyrimidin-4-yllimidazole-4-carboxamide[2]

e Molecular Formula: C22H25CIFN7O2[2]

e Molecular Weight: 473.93 g/mol [7][11]

Mechanism of Action and Biochemical Profile

ASNOO7 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] A key
characteristic of ASNOOQ7 is its exceptionally long target residence time of 550 minutes, which
suggests a prolonged duration of target engagement.[3][4]

Signaling Pathway Inhibition

ASNOOQ7 acts at the terminal end of the MAPK signaling cascade. By inhibiting ERK1/2, it
prevents the phosphorylation of numerous downstream substrates, thereby blocking the
signaling cascade that promotes tumor cell proliferation and survival.[2]
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASNOQ7.

Quantitative Data Summary
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Table 1: Biochemical Potency and Selectivity

Target Assay Type ICs0 (NM) Notes
Cell-free enzymatic ATP-competitive
ERK1 o
(HTRF) inhibition.[1][5][6]
Cell-free enzymatic ATP-competitive
ERK2 o
(HTRF) inhibition.[1][5][6]
Highly selective for
) Radiometric ERK1/2 at 1.0 uM
Kinome Panel ) - )
enzymatic against a panel of 335
kinases.[1][10]
Minor inhibition
observed for a small
Off-target kinases - >1000 number of kinases in

the CMGC and CAMK
subfamilies.[1][10]

Table 2: Cellular Activity of ASN007

Cell Line Panel

Genetic .
Median ICso (nM)
Background

Comparison

Solid Tumor Cell Lines
(n=14)

RAS/RAF mutations 37 (range 13-100)

Demonstrated greater
potency compared to

GDC-0994 and BVD-

523.[1]

Solid Tumor Cell Lines

Shows preferential

RAS/RAF wild-type >10,000 activity in mutant cell
(n=9) .
lines.[1]
Strong activity across
KRAS Mutant Cell Various KRAS all tested subtypes
Lines (n=96) subtypes (G12C, G12D, G12v,
G13D).[5]
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Table 3: Phase 1 Clinical Trial Pharmacokinetics and

Outcomes (NCT03415126)

Parameter Dosing Schedule Value Notes
Elimination Half-life
QD and QW 10-15 hours [31[12]
(t2/2)
Dose-limiting toxicities
] (DLTs) included Grade
Maximum Tolerated
QD 40 mg 3 central serous
Dose (MTD) )
retinopathy (CSR) and
rash.[4][12]
DLT was Grade 3 AST
elevation at 350mg.
This dose was
Maximum Tolerated selected for expansion
QW 250 mg

Dose (MTD)

cohorts due to
favorable tolerability
and clinical activity.[3]

[4]

Clinical Benefit (QW
dosing)

QW (120-250 mg)

- Confirmed PR
(-57%) in HRAS-

mutant salivary gland

cancer (5+ months).- Durable clinical
SD in KRAS-mutant benefit was observed.
ovarian cancer (9+ [3]

months).- SD in BRAF
V600E-mutant thyroid

cancer (8+ months).

Experimental Protocols

ERK1/2 Enzymatic Activity Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
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e Principle: This assay measures the kinase activity of ERK1/2 by quantifying the
phosphorylation of a substrate.

o Methodology:

o Recombinant ERK1 and ERK2 kinases are incubated with a biotinylated substrate peptide
and ATP in a kinase reaction buffer.

o ASNOO7 or a reference compound (e.g., SCH772894) is added at various concentrations.

[7]
o The reaction is allowed to proceed for a specified time at room temperature.

o The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-
phospho-substrate antibody and streptavidin-XL665) are added.

o After incubation, the HTRF signal is read on a compatible plate reader. The signal is
proportional to the amount of phosphorylated substrate.

o 1Cso values are calculated from the dose-response curves.[7] (Note: Specific
concentrations of enzymes, substrates, ATP, and incubation times are detailed in the
primary literature, such as Nagasundaram et al., Cell Reports Medicine, 2021).[1]

Kinome Profiling

e Principle: To assess the selectivity of ASNOO7, its inhibitory activity is measured against a
large panel of purified kinases.

e Methodology:

o ASNOOY7 is tested at a fixed concentration (e.g., 1.0 uM) in a radiometric enzymatic assay
against a panel of kinases (e.g., Eurofins KinaseProfiler panel of 335 kinases).[1][10]

o The percentage of inhibition for each kinase is determined relative to a control.

o For kinases showing significant inhibition (e.g., >75%), full ICso curves are generated to
determine the precise potency.[1][10]
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o Results are often visualized on a kinome tree dendrogram to illustrate selectivity.[7]

Hit Kinase
(e.g., ERK1, ERK2)

ASNOO7 (1.0 uM)
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| sy |—)| Measure % Inhibition l—)

Click to download full resolution via product page

Caption: Workflow for determining the kinase selectivity profile of ASNOO7.

Cellular Antiproliferative Assay

o Principle: This assay measures the ability of ASNOO7 to inhibit the growth of cancer cell lines.
o Methodology:

o Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with a serial dilution of ASNOO7 for a specified duration (e.g., 72 hours).

o Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., CellTiter-Glo®,
resazurin).

o Luminescence or fluorescence is measured using a plate reader.

o ICso values are determined by fitting the data to a four-parameter logistic curve.[1]

Western Blot Analysis for Target Engagement

e Principle: This technique is used to detect the phosphorylation status of ERK downstream
targets, confirming that ASNOO7 engages and inhibits its target in a cellular context.

e Methodology:
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o Cancer cell lines (e.g., HT-29) are treated with varying concentrations of ASNOOQ7 for a
defined period (e.g., 4 hours).[7]

o Cells are lysed, and protein concentrations are determined.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane
(e.g., PVDF).

o The membrane is blocked and then incubated with primary antibodies against
phosphorylated proteins (e.g., Phospho-p90RSK) and total proteins (e.g., RSK1).[1]

o After washing, the membrane is incubated with corresponding secondary antibodies.

o The signal is detected using chemiluminescence, and bands are visualized. A decrease in
the phosphorylated protein signal indicates target inhibition.[7]

In Vivo Tumor Xenograft and PDX Models

e Principle: To evaluate the anti-tumor efficacy of ASNOO7 in a living organism.
o Methodology:

o Human tumor cells (xenograft) or patient-derived tumor fragments (PDX) are implanted
subcutaneously into immunocompromised mice.[1]

o When tumors reach a predetermined size (e.g., ~100 mms3), mice are randomized into
treatment groups (vehicle control, ASN007).[1]

o ASNOO07 is administered orally at specified doses and schedules (e.g., daily or
intermittently).[6]

o Tumor volume and body weight are measured regularly.
o Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.[1]

o At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g.,
western blot for p-RSK).[1]
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Clinical Development

The first-in-human Phase 1 study (NCT03415126) evaluated the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of ASNOO7 in patients with advanced
solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[3][13] The study explored
both once-daily (QD) and once-weekly (QW) dosing regimens.[4] The MTD was established at
40 mg QD and 250 mg QW.[12] Reversible treatment-related adverse events included rash,
central serous retinopathy, nausea, and diarrhea.[4][12] Encouraging and durable clinical
activity was observed, leading to the selection of the 250 mg QW dose for expansion cohorts.

[3]14]

Conclusion and Future Directions

ASNO0OQ7 is a potent and highly selective ERK1/2 inhibitor with a differentiated profile, including
a long target residence time.[3] It has demonstrated robust preclinical activity in RAS- and
RAF-mutant cancer models, including those resistant to upstream MAPK pathway inhibitors.[1]
[8] Early clinical data have shown a manageable safety profile and promising anti-tumor
activity.[3]

Future development will likely focus on:

o Expansion cohort data from the Phase 1b study to confirm efficacy in specific mutation-
defined populations.[3]

» Exploring combination strategies, such as with PI3K inhibitors like copanlisib or EGFR
inhibitors, which have shown synergistic effects in preclinical models.[1][14]

« ldentifying predictive biomarkers beyond RAS/RAF mutations to refine patient selection.[1]

The development of ASNOQ7 represents a significant advancement in targeting the MAPK
pathway, offering a potential new therapeutic option for patients with difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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